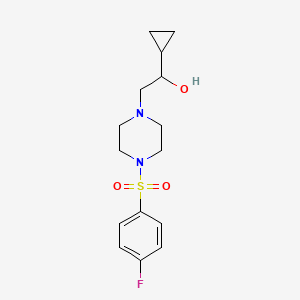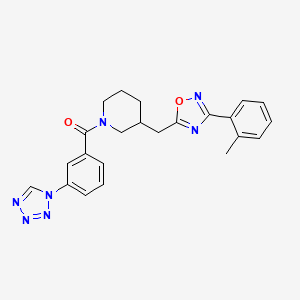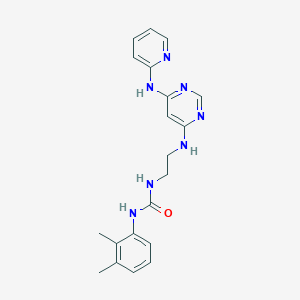
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, also known as SU6656, is a synthetic small molecule inhibitor of Src tyrosine kinase. Src tyrosine kinase plays a crucial role in the regulation of cell growth, differentiation, and survival. Therefore, SU6656 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone inhibits Src tyrosine kinase by binding to its ATP-binding site and preventing the transfer of phosphate groups to its downstream substrates. Src tyrosine kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src tyrosine kinase by this compound leads to the inhibition of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 transcription factors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death by inhibiting the activation of JNK and p38 MAPK signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include its potent inhibitory activity against Src tyrosine kinase, its broad-spectrum inhibitory activity against various types of cancer cells, its anti-inflammatory activity, and its neuroprotective activity. The limitations of this compound include its low solubility in water, its low bioavailability, and its potential off-target effects.
Orientations Futures
For the research on 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include the development of more potent and selective inhibitors of Src tyrosine kinase, the identification of new therapeutic applications of this compound, the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound, and the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with 3-bromo-1H-indole to obtain 1-(2-methylbenzyl)-1H-indole. This intermediate is then reacted with piperidine and subsequently with sulfonyl chloride to obtain this compound. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Inflammation is a key driver of many chronic diseases, and this compound has been shown to inhibit the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
Propriétés
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFZQMDKZNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787877.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
amine](/img/structure/B2787880.png)
![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)



![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
![1-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2787891.png)


![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)